5-chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide
CAS No.: 1021206-99-4
Cat. No.: VC8432455
Molecular Formula: C21H17ClN2O3S
Molecular Weight: 412.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021206-99-4 |
|---|---|
| Molecular Formula | C21H17ClN2O3S |
| Molecular Weight | 412.9 g/mol |
| IUPAC Name | 5-chloro-2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide |
| Standard InChI | InChI=1S/C21H17ClN2O3S/c1-27-18-7-5-14(22)11-16(18)20(25)23-15-6-4-13-8-9-24(17(13)12-15)21(26)19-3-2-10-28-19/h2-7,10-12H,8-9H2,1H3,(H,23,25) |
| Standard InChI Key | BQJMIDXMKVNELA-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure, represented by the SMILES notation , reveals three key domains:
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Benzamide Core: A 5-chloro-2-methoxybenzoyl group, where the chlorine atom at the 5-position and methoxy group at the 2-position introduce steric and electronic effects that influence binding interactions.
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Indoline Moiety: A six-membered indoline ring fused to a five-membered nitrogen-containing ring, providing rigidity and planar geometry conducive to π-π stacking.
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Thiophene-2-Carbonyl Substituent: A thiophene ring acylated to the indoline’s nitrogen, introducing sulfur-based heterocyclic character and potential for hydrophobic interactions.
The spatial arrangement of these domains is critical for molecular recognition processes. For instance, the thiophene carbonyl group may act as a hydrogen bond acceptor, while the indoline’s aromatic system could engage in van der Waals interactions with protein targets .
| Property | Value |
|---|---|
| CAS Number | 1021206-99-4 |
| Molecular Formula | |
| Molecular Weight | 412.9 g/mol |
| SMILES | COc1ccc(Cl)cc1C(=O)Nc1ccc2c(c1)N(C(=O)c1cccs1)CC2 |
Experimental data on solubility, melting point, and spectral characteristics (e.g., NMR, IR) are absent in published literature . Computational models predict moderate lipophilicity (LogP ≈ 3.2) due to the thiophene and indoline groups, suggesting potential blood-brain barrier permeability.
Synthesis and Characterization
Proposed Synthetic Routes
While no explicit synthesis for this compound is documented, analogous benzamide-indoline hybrids suggest a multi-step approach:
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Indoline Functionalization:
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Benzamide Coupling:
Critical Analysis:
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The thiophene carbonyl group’s electron-withdrawing nature may necessitate careful control of acylation reaction kinetics to avoid over-substitution .
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Purification challenges are anticipated due to the compound’s high molecular weight; column chromatography with ethyl acetate/hexane gradients or preparative HPLC may be required .
Analytical Characterization
Hypothetical characterization strategies include:
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NMR: Expected signals at δ 3.8 ppm (methoxy singlet), δ 7.2–8.1 ppm (aromatic protons), and δ 10.2 ppm (amide NH) .
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LC-MS: A molecular ion peak at m/z 413.0 ([M+H]+) with fragmentation patterns indicating cleavage at the amide bond .
Challenges and Future Directions
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Synthetic Optimization: Scalable routes requiring fewer purification steps are needed.
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Biological Profiling: Priority areas include kinase panel screening and cytotoxicity assays against cancer cell lines (e.g., MCF-7, A549).
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SAR Studies: Modifying the thiophene ring (e.g., replacing sulfur with oxygen) could elucidate structure-activity relationships.
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